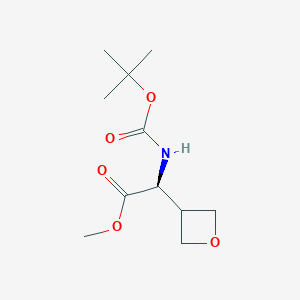
3-Fluoro-4-(trichloromethyl)benzoic acid, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(trichloromethyl)benzoic acid (3FTCMBA) is a versatile compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of 105-107°C, and a boiling point of 300°C. It is a widely available reagent, with 97% purity, and can be used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(trichloromethyl)benzoic acid, 97% has been used in various scientific research applications, including organic synthesis, analytical chemistry, and drug design. It has been used to synthesize various organic compounds, such as 3-fluoro-4-chlorobenzoic acid and 3-fluoro-4-bromobenzoic acid. It has also been used in the synthesis of various pharmaceuticals, such as aminocoumarin. Additionally, 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% has been used as a starting material for the synthesis of various heterocyclic compounds, such as 3-fluoro-4-oxazolidinone.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% is not well understood. However, it is believed to act as a Lewis acid, which means that it can accept electrons from other molecules and form a Lewis adduct. It is also believed to act as a nucleophile, which means that it can donate electrons to other molecules and form a covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in laboratory experiments include its availability, low cost, and high purity. Additionally, it has a low toxicity and is relatively easy to handle. The limitations of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in laboratory experiments include its relatively low solubility in water and its tendency to form insoluble salts with certain acids.
Zukünftige Richtungen
The future directions of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% research include further exploration of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug design. Additionally, further research could be conducted to explore the possibility of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% as a starting material for the synthesis of other compounds. Additionally, further research could be conducted to explore the potential of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% as a catalyst in organic synthesis. Finally, further research could be conducted to explore the potential of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in the development of new materials.
Synthesemethoden
3-Fluoro-4-(trichloromethyl)benzoic acid, 97% can be synthesized by two methods: the direct method and the indirect method. The direct method involves the reaction of trichloroacetic acid with 3-fluorobenzoic acid in the presence of a base, such as sodium hydroxide. The indirect method involves the reaction of trichloroacetic acid with 3-fluorobenzaldehyde in the presence of a base, such as potassium hydroxide.
Eigenschaften
IUPAC Name |
3-fluoro-4-(trichloromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3FO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTAJFWAPOUYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trichloromethyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)


![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)



![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)




![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)
